2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar pyrazole derivative with biological activities.
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Another compound with a similar structural motif used in coordination polymers.
Uniqueness
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C31H27F3N4O4 |
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Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C31H27F3N4O4/c1-18-28(20-11-13-23(39-2)25(15-20)41-4)37-38(29(18)21-12-14-24(40-3)26(16-21)42-5)30-35-22(19-9-7-6-8-10-19)17-27(36-30)31(32,33)34/h6-17H,1-5H3 |
InChI Key |
ALDSNWDTIKFQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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